molecular formula C12H14O3 B14481411 Methyl 4-(1-hydroxy-3-butenyl)benzoate CAS No. 67472-22-4

Methyl 4-(1-hydroxy-3-butenyl)benzoate

Cat. No.: B14481411
CAS No.: 67472-22-4
M. Wt: 206.24 g/mol
InChI Key: NHBUJMWINRPBSK-UHFFFAOYSA-N
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Description

Methyl 4-(1-hydroxy-3-butenyl)benzoate is an organic compound with the molecular formula C12H14O3 It is a derivative of benzoic acid, featuring a methyl ester group and a hydroxy-butenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-hydroxy-3-butenyl)benzoate typically involves the esterification of 4-(1-hydroxy-3-butenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-hydroxy-3-butenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-(1-oxo-3-butenyl)benzoic acid.

    Reduction: 4-(1-hydroxy-3-butenyl)benzyl alcohol.

    Substitution: Methyl 4-(1-hydroxy-3-butenyl)-3-nitrobenzoate (nitration product).

Scientific Research Applications

Methyl 4-(1-hydroxy-3-butenyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(1-hydroxy-3-butenyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: A simpler ester of benzoic acid with a hydroxy group directly attached to the benzene ring.

    Methyl 4-(1-hydroxybut-3-enyl)benzoate: A closely related compound with a similar structure but different substitution pattern.

Uniqueness

Methyl 4-(1-hydroxy-3-butenyl)benzoate is unique due to its specific hydroxy-butenyl side chain, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

67472-22-4

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 4-(1-hydroxybut-3-enyl)benzoate

InChI

InChI=1S/C12H14O3/c1-3-4-11(13)9-5-7-10(8-6-9)12(14)15-2/h3,5-8,11,13H,1,4H2,2H3

InChI Key

NHBUJMWINRPBSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CC=C)O

Origin of Product

United States

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